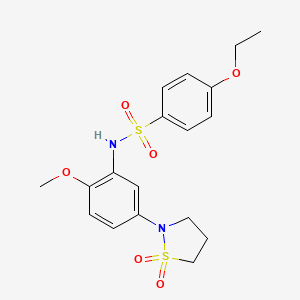

![molecular formula C20H14Cl2N4O B2995870 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-53-6](/img/structure/B2995870.png)

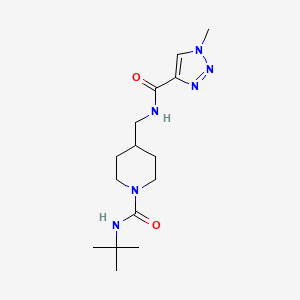

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5-aminopyrazoles or 4-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at various positions . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antibacterial and Antitumor Activities : Novel synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial activity. These methods involve one-pot, multi-component reactions, showcasing the compound's potential for creating antimicrobial agents (Rostamizadeh et al., 2013). Similarly, enaminones derived from pyrazoles have shown antitumor and antimicrobial activities, indicating the compound's utility in cancer research and treatment (Riyadh, 2011).

Synthesis of Heterocyclic Compounds : Research on the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines from pyrazole carboxamide derivatives highlights the compound's role in creating new heterocyclic compounds, which could have various pharmaceutical applications (El-Khawaga et al., 2009).

Anticancer and Anti-Inflammatory Agents : The synthesis and evaluation of novel pyrazolopyrimidines derivatives have identified compounds with significant anticancer and anti-5-lipoxygenase activities. This suggests potential applications in developing new anti-inflammatory and cancer-fighting drugs (Rahmouni et al., 2016).

Fluorescent Probes : A study on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores indicates the potential for using related compounds in the development of new fluorescent materials for biological and environmental sensing applications (Castillo et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrazolo[3,4-b]pyridine derivatives can interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions .

Mode of Action

The pyrazolo[3,4-b]pyridine moiety is known to interact with various biological targets through non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially influencing cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence glucose uptake into muscle and fat cells , suggesting potential effects on metabolic pathways.

Pharmacokinetics

It is anticipated that compounds with lower molecular weight and lipophilicity, such as this one, may exhibit enhanced paracellular and transcellular absorption characteristics . Additionally, transporter influence on clearance could lead to improved renal excretion .

Result of Action

It is known that similar compounds can stimulate glucose uptake into muscle and fat cells , which could have various downstream effects on cellular metabolism and energy balance.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity can affect its absorption and distribution within the body . Additionally, the presence of specific transporters can influence its clearance and excretion . .

Eigenschaften

IUPAC Name |

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJDYNDKHYLMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

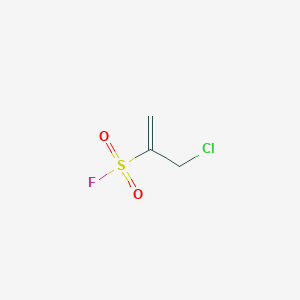

![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)

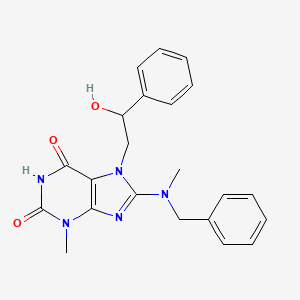

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)

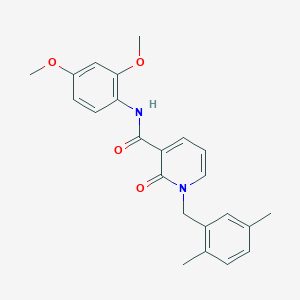

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)